4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine
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Description
Synthesis Analysis
4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine does not have direct synthesis information in the available literature. However, studies on related triazine compounds provide insights into possible synthetic routes. For instance, the synthesis of derivatives involving triazine rings typically involves condensation reactions, nucleophilic substitutions, and cyclization processes (Kunishima et al., 1999). These methods could be adapted for synthesizing 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, considering the specific substituents involved.
Molecular Structure Analysis
Detailed molecular structure analysis or direct studies on 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are not readily available. Nonetheless, the structural features of triazine derivatives, such as regioselectivity in substitutions and cyclization reactions, highlight the significance of the triazine core's electronic and steric effects (Sanemitsu et al., 1983). These aspects are crucial for understanding the reactivity and interaction of functional groups in the molecule.
Chemical Reactions and Properties
The chemical behavior of triazine derivatives, including reactions like amination, esterification, and nucleophilic substitutions, provides a foundation for understanding the chemical properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine. Studies have shown that triazine compounds engage in diverse chemical reactions, which are influenced by their substituents (Kunishima et al., 1999). These reactions are essential for the functionalization and application of triazine-based compounds in various domains.
Physical Properties Analysis
While specific data on the physical properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are not provided in the literature, the physical properties of triazine derivatives generally include their solubility, melting points, and thermal stability. These properties are influenced by the nature of the substituents on the triazine ring, indicating that the isopropyl and methylthio groups in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine would play a significant role in its physical behavior.
Chemical Properties Analysis
The chemical properties of triazine derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and their participation in ring-opening reactions. The presence of specific functional groups such as isopropyl and methylthio in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine would affect its reactivity patterns, including acid-base behavior and interactions with reagents that target sulfur-containing compounds (Kunishima et al., 1999).
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazines, including compounds like 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, are a class of heterocyclic compounds with significant medicinal chemistry interest. They exhibit a wide spectrum of biological activities across different models, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological activities. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Amino-1,2,4-triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds have enabled the mass production of various insecticides, fungicides, plant growth regulators, and cardiological drugs with anti-ischemic effects. The versatility in applications highlights the importance of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine derivatives in various industries and medical fields (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Eco-Friendly Synthesis and Environmental Applications
The eco-friendly synthesis of 1,2,4-triazine derivatives, including 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, has been explored to minimize environmental impact. These compounds have been reported in literature since 1950, with reviews and publications discussing their chemistry and applications, highlighting their significance in creating sustainable and environmentally friendly chemical processes (Rani & Kumari, 2020).
Chemical Reactivities and Biological Activities
Recent interest has surged in the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, owing to their significant medicinal, pharmacological, and biological applications. These compounds exhibit diverse biological evaluation, including anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects, showcasing the therapeutic potential of triazine derivatives in drug development and as bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).
properties
IUPAC Name |
4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQDMBNITJVBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381927 |
Source
|
Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
CAS RN |
175204-55-4 |
Source
|
Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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